
(8-Hydroxy-2-oxo-2H-quinolin-1-yl)-acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(8-Hydroxy-2-oxo-2H-quinolin-1-yl)-acetic acid is a compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (8-Hydroxy-2-oxo-2H-quinolin-1-yl)-acetic acid typically involves the reaction of 8-hydroxyquinoline with chloroacetic acid under basic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is typically carried out in an organic solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
(8-Hydroxy-2-oxo-2H-quinolin-1-yl)-acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The carbonyl group can be reduced to form a hydroxyquinoline derivative.
Substitution: The acetic acid moiety can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can react with the acetic acid moiety under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroxyquinoline derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
(8-Hydroxy-2-oxo-2H-quinolin-1-yl)-acetic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to chelate metal ions.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (8-Hydroxy-2-oxo-2H-quinolin-1-yl)-acetic acid involves its ability to chelate metal ions. The hydroxyl and carbonyl groups in the compound can coordinate with metal ions, forming stable complexes. This chelation ability is particularly useful in biological systems where metal ion regulation is crucial . The compound can also interact with various enzymes and proteins, affecting their activity and function .
Comparison with Similar Compounds
Similar Compounds
8-Hydroxyquinoline: A parent compound with similar chelation properties.
2-Hydroxyquinoline: Another derivative with distinct biological activities.
4-Hydroxyquinoline: Known for its antimicrobial properties.
Uniqueness
(8-Hydroxy-2-oxo-2H-quinolin-1-yl)-acetic acid is unique due to the presence of both the hydroxyl and acetic acid moieties, which enhance its chelation ability and reactivity. This dual functionality makes it a versatile compound for various applications in chemistry, biology, and medicine .
properties
Molecular Formula |
C11H9NO4 |
|---|---|
Molecular Weight |
219.19 g/mol |
IUPAC Name |
2-(8-hydroxy-2-oxoquinolin-1-yl)acetic acid |
InChI |
InChI=1S/C11H9NO4/c13-8-3-1-2-7-4-5-9(14)12(11(7)8)6-10(15)16/h1-5,13H,6H2,(H,15,16) |
InChI Key |
YRQSYBRKGTYSAL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)O)N(C(=O)C=C2)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



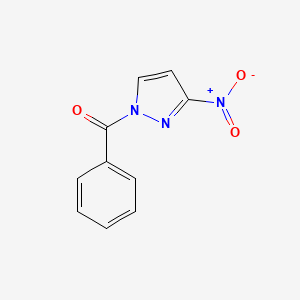
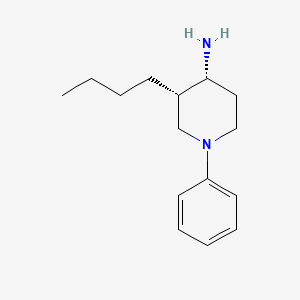
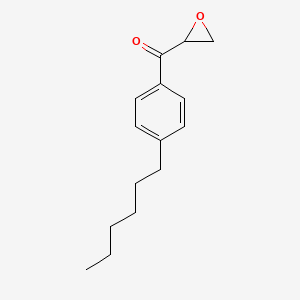
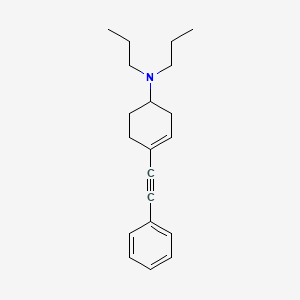

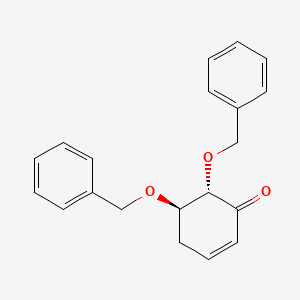
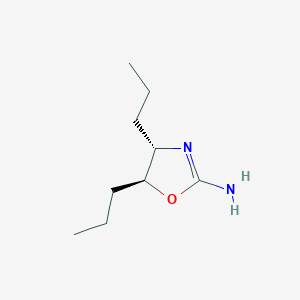

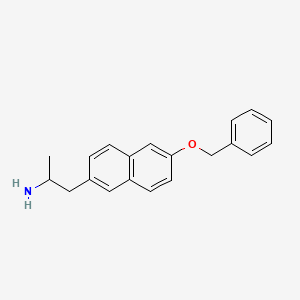



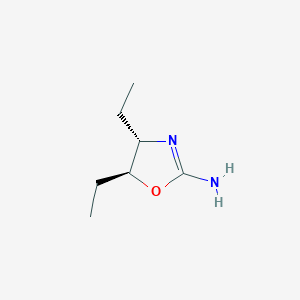
![(benzo[b]furan-2-yl)-(1H-indol-2-yl)methanone](/img/structure/B10838377.png)